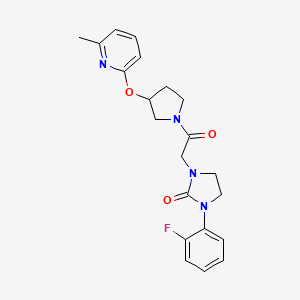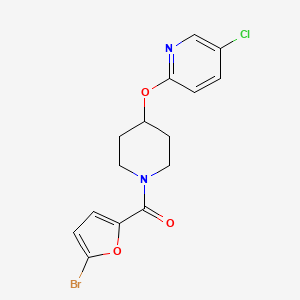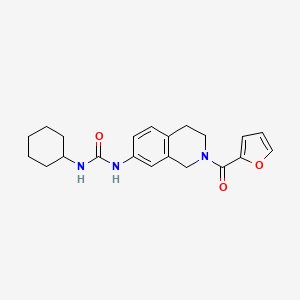![molecular formula C13H13ClF3N5O B2578535 1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea CAS No. 2059513-69-6](/img/structure/B2578535.png)
1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring and a pyridine ring, both of which are aromatic heterocycles. The trifluoromethyl group attached to the pyridine ring contributes to the unique properties of the compound .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has demonstrated various methodologies for synthesizing heterocyclic compounds that share structural motifs or synthetic pathways with the chemical . For instance, the facile synthesis of trifluoromethylated pyrano[4,3-b]pyrans through a one-pot three-component reaction highlights the role of trifluoromethyl groups in constructing complex heterocycles (W. Wang et al., 2012). Similarly, the development of new chromium(III) complexes based on tridentate pyrazolyl pyridyl ligands for ethylene polymerization and oligomerization showcases the application of such compounds in catalysis and polymer science (Jong-Eun Park et al., 2015).
Organic Synthesis and Functionalization
The regioselective synthesis of 2,6‐Dimethyl‐3,5‐bis[(3‐aryl‐5‐trifluoromethyl)‐isoxazol‐4‐carbonyl]‐pyridine derivatives illustrates the utility of similar chemical frameworks in creating functionalized molecules for potential applications in drug discovery and material science (Yi Yang et al., 2013). This approach emphasizes the importance of strategic functional group introduction for deriving novel compounds with desirable properties.
Mechanoluminescent Materials
Research on Pt(II) complexes bearing spatially encumbered pyridinyl pyrazolate chelates, which could be structurally or synthetically analogous to the chemical , has led to the development of mechanoluminescent and highly efficient white OLEDs. These findings underscore the chemical's potential in advancing OLED technology through the synthesis of novel luminescent materials (Li-min Huang et al., 2013).
Antiviral Compound Development
The synthesis, reactions, and evaluation of antiviral activities of heterocyclic compounds underscore the potential of chemicals with similar structures in contributing to the development of new antiviral agents. This aligns with the broader objective of discovering novel therapeutic agents to combat viral infections (F. Attaby et al., 2006).
Direcciones Futuras
Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the synthesis of several pharmaceuticals . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
1-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5O/c1-2-18-12(23)21-9-5-20-22(6-9)7-11-10(14)3-8(4-19-11)13(15,16)17/h3-6H,2,7H2,1H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMCJFNIYGYHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


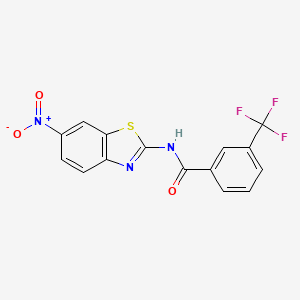
![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2578456.png)
![5-iodo-2,3-diphenyl-1H-benzo[g]indole](/img/structure/B2578459.png)
![N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2578460.png)
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2578463.png)
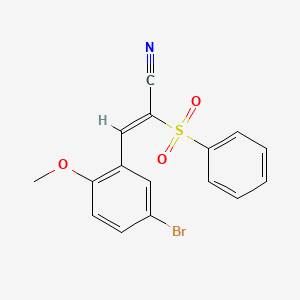

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)
